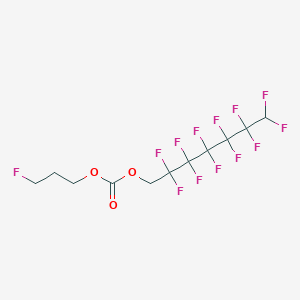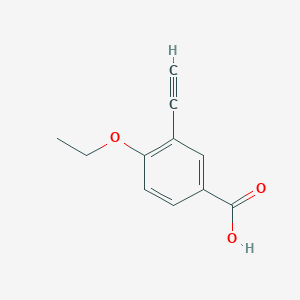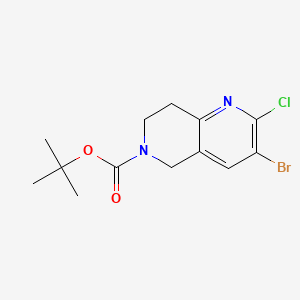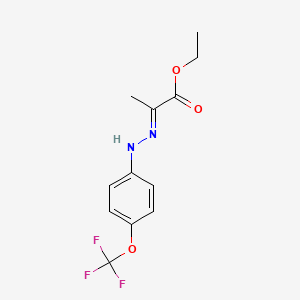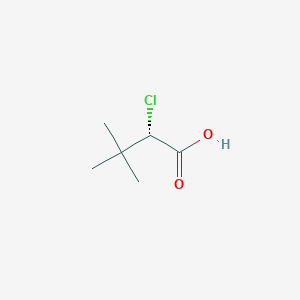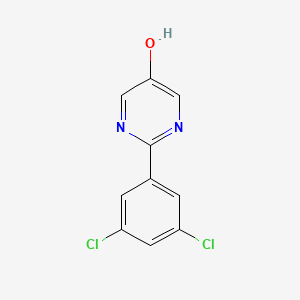
(S,S)-Epoxy Leucine Carfilzomib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,S)-Epoxy Leucine Carfilzomib is a next-generation proteasome inhibitor used primarily in the treatment of relapsed and refractory multiple myeloma. It is a modified tetrapeptidyl epoxide and an analog of epoxomicin, known for its increased specificity and potency compared to earlier proteasome inhibitors like bortezomib .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-Epoxy Leucine Carfilzomib involves multiple steps, starting from the preparation of the epoxy leucine moiety. The key steps include:
Peptide Coupling: The epoxy leucine is then coupled with other amino acids to form the tetrapeptidyl structure.
Final Assembly: The final product is assembled through a series of peptide bond formations and protective group removals
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
(S,S)-Epoxy Leucine Carfilzomib undergoes several types of chemical reactions, including:
Oxidation: The epoxy group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the epoxy group or other functional groups in the molecule.
Substitution: Various substitution reactions can occur, particularly at the peptide bonds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the specific substitution but often involve nucleophilic reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Aplicaciones Científicas De Investigación
(S,S)-Epoxy Leucine Carfilzomib has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying proteasome inhibition and peptide chemistry.
Biology: Investigated for its effects on cellular processes and protein degradation pathways.
Medicine: Primarily used in the treatment of multiple myeloma, with ongoing research into its efficacy in other cancers.
Industry: Employed in the development of new proteasome inhibitors and related therapeutic agents
Mecanismo De Acción
(S,S)-Epoxy Leucine Carfilzomib exerts its effects by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome. This inhibition disrupts the proteolytic activity of the proteasome, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis. Key molecular targets include the β5 and β5i subunits of the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
Bortezomib: The first proteasome inhibitor approved for clinical use, but with reversible binding and different toxicity profile.
Ixazomib: Another proteasome inhibitor with oral bioavailability and a different spectrum of activity
Uniqueness
(S,S)-Epoxy Leucine Carfilzomib is unique due to its irreversible binding to the proteasome, leading to prolonged inhibition and enhanced efficacy in resistant multiple myeloma cases. Its specificity and reduced off-target effects make it a valuable therapeutic agent .
Propiedades
Fórmula molecular |
C40H57N5O7 |
|---|---|
Peso molecular |
719.9 g/mol |
Nombre IUPAC |
(2R)-4-methyl-N-[(2S)-1-[[(2R)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34+,40+/m1/s1 |
Clave InChI |
BLMPQMFVWMYDKT-NTCROKPISA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)[C@@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
SMILES canónico |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


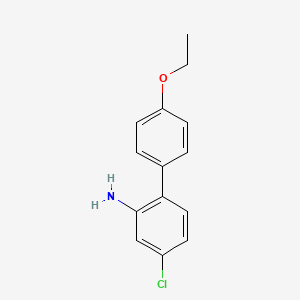

![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)
